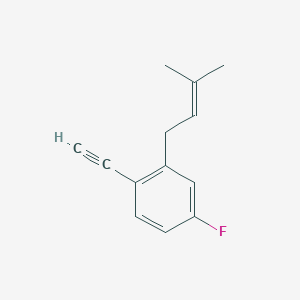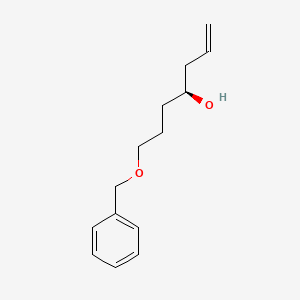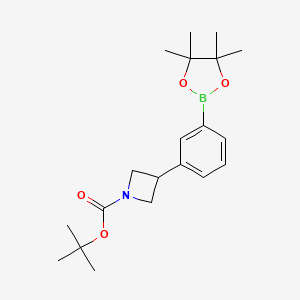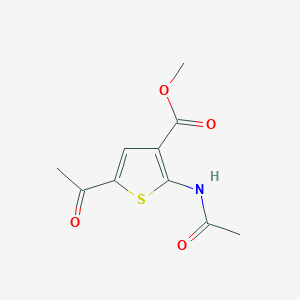![molecular formula C18H17N3O B15158942 Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-50-3](/img/structure/B15158942.png)
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- is a complex organic compound that features a phenol group, an aminophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with an aminophenyl-pyridine derivative under acidic conditions to form the desired product . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated phenols and pyridines.
Scientific Research Applications
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-Aminophenol
- 2-Amino-4-methylphenol
Uniqueness
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenol and pyridine rings allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
821784-50-3 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[[[5-(4-aminophenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17N3O/c19-16-6-4-14(5-7-16)15-9-17(12-20-11-15)21-10-13-2-1-3-18(22)8-13/h1-9,11-12,21-22H,10,19H2 |
InChI Key |
RQYNWWQMPILBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




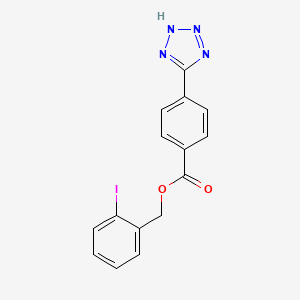
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
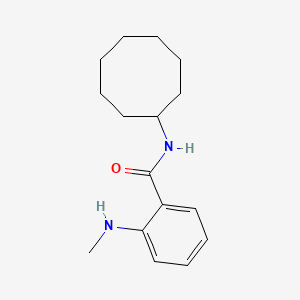
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
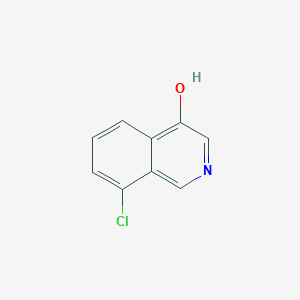
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
